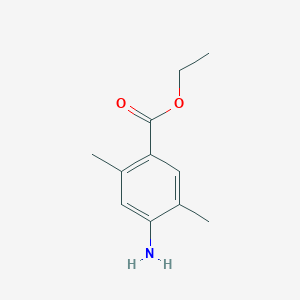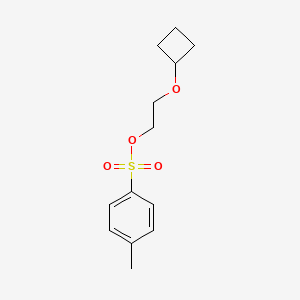
2-Cyclobutoxyethyl 4-methylbenzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclobutoxyethyl 4-methylbenzene-1-sulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a cyclobutoxyethyl group attached to the benzene ring, which is further substituted with a methyl group and a sulfonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutoxyethyl 4-methylbenzene-1-sulfonate typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-cyclobutoxyethanol. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which facilitates the nucleophilic substitution reaction. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclobutoxyethyl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles, such as amines or alcohols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the sulfonate group can yield sulfides or thiols, depending on the reducing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or alcohols, bases such as pyridine or triethylamine, temperatures ranging from 0-25°C.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, acidic or neutral conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride, typically in anhydrous solvents.
Major Products
Substitution: Amines, ethers, or esters, depending on the nucleophile.
Oxidation: Sulfonic acids or sulfonyl chlorides.
Reduction: Sulfides or thiols.
Aplicaciones Científicas De Investigación
2-Cyclobutoxyethyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, such as surfactants and polymer additives.
Mecanismo De Acción
The mechanism of action of 2-Cyclobutoxyethyl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonate group can form strong ionic interactions with positively charged amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. Additionally, the cyclobutoxyethyl group may enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
2-Butoxyethyl 4-methylbenzene-1-sulfonate: Similar structure but with a butoxyethyl group instead of a cyclobutoxyethyl group.
2-Cyclopropyloxyethyl 4-methylbenzene-1-sulfonate: Contains a cyclopropyloxyethyl group instead of a cyclobutoxyethyl group.
Uniqueness
2-Cyclobutoxyethyl 4-methylbenzene-1-sulfonate is unique due to the presence of the cyclobutoxyethyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C13H18O4S |
|---|---|
Peso molecular |
270.35 g/mol |
Nombre IUPAC |
2-cyclobutyloxyethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H18O4S/c1-11-5-7-13(8-6-11)18(14,15)17-10-9-16-12-3-2-4-12/h5-8,12H,2-4,9-10H2,1H3 |
Clave InChI |
MZSHSUQBZQNTIE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OCCOC2CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



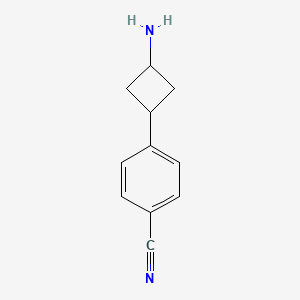
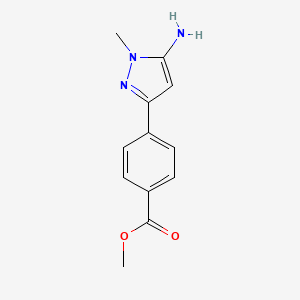
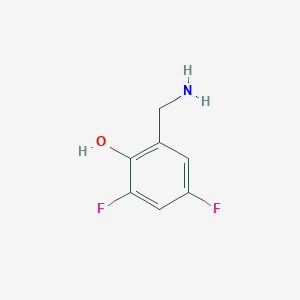
![1-methyl-2-[(4-phenylpiperazin-1-yl)methyl]-1H-1,3-benzodiazole](/img/structure/B15316951.png)
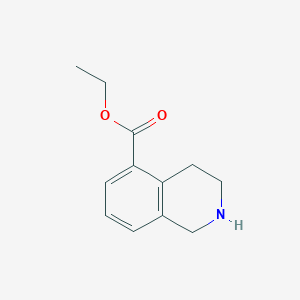
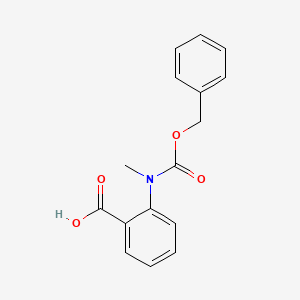
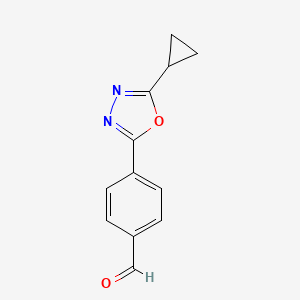

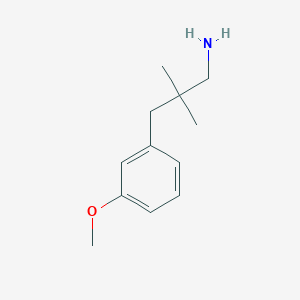

![N-[2-bromo-4-(trifluoromethoxy)phenyl]-N-[2-(ethanesulfonyl)-4-(trifluoromethyl)benzoyl]acetamide](/img/structure/B15316988.png)
![N-[1-(2-aminoethyl)piperidin-4-yl]-3-methylbutanamide](/img/structure/B15316995.png)
